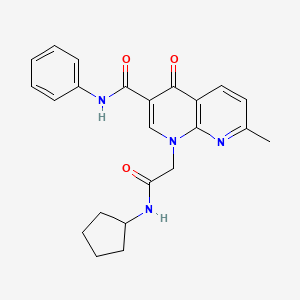

N,N-bis(2-methylpropyl)-2-oxochromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-bis(2-methylpropyl)-2-oxochromene-3-carboxamide, also known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. It is a pentadecapeptide, which means it consists of 15 amino acids, and has a molecular weight of 1419.53552 g/mol. BPC-157 was initially isolated from human gastric juice and has since been synthesized in the laboratory. In recent years, BPC-157 has gained attention for its potential use in the treatment of various medical conditions.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

N,N′-bis(coordinating group substituted)oxamides, structurally related to N,N-bis(2-methylpropyl)-2-oxochromene-3-carboxamide, have been extensively studied for their coordinating properties in designing polynuclear complexes. These compounds exhibit easy cis–trans isomerization equilibria and can be substituted to manipulate charge, complexing ability, and polarity, making them suitable ligands for homo- and heterometallic species. Their strong basicity and ability to stabilize high oxidation states of transition metals are particularly noted, although their role in mediating antiferromagnetic interactions was not explored in this summary (Ruiz et al., 1999).

Nanoparticle Luminescence Sensitization

Compounds with a similar structure to this compound have been used to sensitize the luminescence of lanthanide ions when chelated. These ligands, upon binding to LnIII ions, enhance their emission efficiencies significantly, demonstrating their potential in the development of luminescent materials (Tigaa et al., 2017).

Environmental Monitoring

Hydrophilic polymer monolithic capillary microextraction techniques have utilized similar carboxamide functional groups for the selective separation and enrichment of nanoparticles, demonstrating a novel approach for monitoring nanoparticles in environmental water samples. This method highlights the utility of such compounds in environmental chemistry and monitoring (Zhang et al., 2015).

Hydrogel Technologies

Poly(N-isopropyl acrylamide) microgels incorporating bisacrylamide cross-linkers have been synthesized, showing potential for creating responsive hydrogel materials. These materials are of interest for various applications, including drug delivery systems and tissue engineering scaffolds, due to their thermoresponsive properties (Nayak et al., 2005).

Advanced Polymer Synthesis

Research has also focused on the synthesis of novel polyamides and their applications as cross-linking agents, indicating the broader utility of carboxamide compounds in creating nonimmunogenic and water-soluble polyamides for biomedical applications, such as protein cross-linking and surface modification (Hai et al., 1998).

Eigenschaften

IUPAC Name |

N,N-bis(2-methylpropyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-12(2)10-19(11-13(3)4)17(20)15-9-14-7-5-6-8-16(14)22-18(15)21/h5-9,12-13H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWBVDDYIPROIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)C1=CC2=CC=CC=C2OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2832626.png)

![1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2832627.png)

![(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2832629.png)

![2-(Methylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2832633.png)

![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2832638.png)